O-ACETYL-L-TYROSINE

Descripción

The exact mass of the compound (S)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

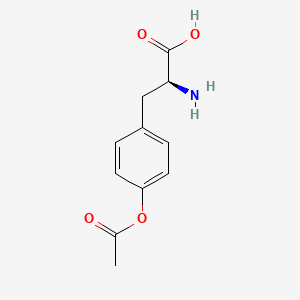

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-3-(4-acetyloxyphenyl)-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(13)16-9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFQXAKABOKEHT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

O-Acetyl-L-Tyrosine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of O-Acetyl-L-Tyrosine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis, purification, and analytical characterization of this compound. Tailored for researchers, chemists, and drug development professionals, this document elucidates the causal chemistry behind the synthetic strategy and details the validation protocols required to ensure product identity and purity.

Introduction: The Rationale for this compound

This compound (CAS 6636-22-2) is a derivative of the amino acid L-tyrosine, where an acetyl group is attached to the phenolic hydroxyl group.[1][2] It is a distinct isomer from the more commonly known N-Acetyl-L-Tyrosine (NALT), in which the acetyl group is on the alpha-amino group.[3][4]

The strategic placement of the acetyl group on the oxygen atom modifies the molecule's polarity, solubility, and metabolic profile. This makes this compound a valuable compound in various research contexts, including:

-

Prodrug Development: The acetyl group can be hydrolyzed in vivo, releasing L-tyrosine. This modification can improve bioavailability and absorption characteristics.[5]

-

Peptide Synthesis: It serves as a protected form of tyrosine, preventing unwanted side reactions at the hydroxyl group during peptide chain elongation.[6]

-

Biochemical Research: Used as a specific substrate or reference standard in enzymatic assays and analytical method development.[1][5]

A critical challenge in its synthesis is achieving selective O-acetylation while the more nucleophilic amino group is present. This guide outlines a robust, field-proven strategy to overcome this hurdle.

Strategic Synthesis of this compound

The direct acetylation of L-tyrosine with reagents like acetic anhydride under basic conditions often leads to a mixture of products, including the N-acetyl and the N,O-diacetyl derivatives, due to the high nucleophilicity of the amino group.[7] To ensure regioselective synthesis of the desired O-acetyl isomer, a protection-acetylation-deprotection strategy is employed. This approach provides precise control over the reaction, leading to a high-purity final product.

Logical Workflow for Synthesis

The synthesis is logically structured in three main stages:

-

N-Protection: The alpha-amino group of L-tyrosine is temporarily blocked with a protecting group, rendering it non-reactive. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions required for O-acetylation and its ease of removal under acidic conditions.

-

O-Acetylation: The phenolic hydroxyl group of the N-protected tyrosine is then acetylated.

-

N-Deprotection: The Boc group is selectively removed to reveal the free amino group, yielding the final this compound product.

Experimental Protocol: A Self-Validating System

This protocol is designed to maximize yield and purity while ensuring safety.

Materials:

-

L-Tyrosine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Acetic Anhydride (Ac₂O)

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Ethyl Acetate

-

Hexanes

-

Deionized Water

-

Magnesium Sulfate (MgSO₄)

PART A: N-Protection (Synthesis of Boc-L-Tyrosine)

-

Dissolution: Dissolve L-Tyrosine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1M sodium bicarbonate solution. Stir until a clear solution is formed.

-

Boc-Anhydride Addition: Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Remove the 1,4-dioxane under reduced pressure. Wash the remaining aqueous solution with ethyl acetate to remove unreacted (Boc)₂O.

-

Acidification & Extraction: Cool the aqueous layer to 0°C and acidify with 1M HCl to a pH of ~2-3. The product will precipitate. Extract the product into ethyl acetate (3x).

-

Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-L-Tyrosine as a white solid.

PART B: O-Acetylation (Synthesis of Boc-O-Acetyl-L-Tyrosine)

-

Dissolution: Dissolve the Boc-L-Tyrosine from Part A in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add pyridine or triethylamine (2-3 equivalents) as a base. Cool the mixture to 0°C.

-

Acetylation: Slowly add acetic anhydride (1.5 equivalents) dropwise.

-

Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying & Concentration: Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield Boc-O-Acetyl-L-Tyrosine, which can be purified by recrystallization from ethyl acetate/hexanes.[6]

PART C: N-Deprotection (Synthesis of this compound)

-

Dissolution: Dissolve the Boc-O-Acetyl-L-Tyrosine from Part B in dichloromethane.

-

Deprotection: Add an excess of trifluoroacetic acid (TFA, typically a 1:1 v/v solution with DCM).

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is typically accompanied by gas (CO₂) evolution.

-

Isolation: Concentrate the solution under reduced pressure to remove the TFA and DCM. The crude product, this compound, is often obtained as a TFA salt.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield the final product as a white to off-white powder.[5]

Safety Precaution: All steps should be performed in a well-ventilated fume hood. Acetic anhydride is corrosive and a lachrymator. Trifluoroacetic acid is highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Comprehensive Characterization and Quality Control

Thorough analytical characterization is imperative to confirm the structure and purity of the synthesized this compound and to ensure the absence of isomeric impurities like N-Acetyl-L-Tyrosine or the di-acetylated byproduct.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 6636-22-2 | [1][5][8] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1][5] |

| Molecular Weight | 223.22 g/mol | [2][5] |

| Appearance | White to off-white powder | [5] |

| Melting Point | >190°C (dec.) or 197-204 °C | [5][8] |

| Optical Rotation | [a]²⁰D = -19 ± 2.5º (c=1 in 80% AcOH) | [5] |

Spectroscopic and Chromatographic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the most definitive method for structural confirmation and distinguishing between O- and N-acetyl isomers.

-

O-Acetyl Group (-OCOCH₃): A sharp singlet is expected around δ 2.2-2.3 ppm .

-

N-Acetyl Group (-NHCOCH₃): In the N-acetyl isomer, this singlet appears further upfield, typically around δ 1.9-2.0 ppm .[9][10]

-

Aromatic Protons: Two doublets corresponding to the AA'BB' system of the para-substituted benzene ring, expected around δ 7.0-7.3 ppm .

-

Alpha-Proton (-CH(NH₂)-): A multiplet around δ 4.0-4.5 ppm .

-

Beta-Protons (-CH₂-): Two diastereotopic protons appearing as multiplets around δ 3.0-3.3 ppm .

-

-

¹³C NMR: Confirms the carbon skeleton. Key signals include the ester carbonyl (~170 ppm), the carboxylic acid carbonyl (~175 ppm), the acetyl methyl group (~21 ppm), and the aromatic carbons (120-150 ppm).

2. Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying functional groups.

-

Ester Carbonyl (C=O): A strong, characteristic absorption band is expected around 1750-1770 cm⁻¹ . This is a key differentiator from the N-acetyl isomer, whose amide C=O band appears at a lower frequency (typically 1640-1660 cm⁻¹).[11]

-

Carboxylic Acid (O-H): A very broad band from 2500-3300 cm⁻¹.

-

Amine (N-H): Stretching vibrations for the -NH₃⁺ group around 3000-3200 cm⁻¹.

3. Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

-

Expected Mass: The monoisotopic mass is 223.0845 g/mol .

-

Ionization: Using electrospray ionization (ESI) in positive mode, the expected molecular ion peak would be [M+H]⁺ at m/z 224.0917.[12][13]

4. High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound.

-

Methodology: A reverse-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient elution mode.

-

Detection: UV detection at ~275-280 nm is suitable due to the aromatic ring.[14]

-

Expected Result: A high-purity sample (>98%) will show a single major peak with a stable retention time.[5][15] Any significant secondary peaks could indicate the presence of unreacted starting material or isomeric byproducts.

Conclusion

The successful synthesis of this compound hinges on a deliberate, multi-step strategy that prioritizes the protection of the amino group to achieve selective O-acetylation. This guide provides a robust and logical framework for this synthesis. The subsequent characterization using a suite of orthogonal analytical techniques—NMR, IR, MS, and HPLC—is not merely procedural but forms a self-validating system essential for confirming the product's identity, structure, and purity. Adherence to this comprehensive approach ensures the generation of high-quality this compound suitable for the demanding applications in pharmaceutical and scientific research.

References

- 1. This compound - CAS - 6636-22-2 | Axios Research [axios-research.com]

- 2. scbt.com [scbt.com]

- 3. slate.greyb.com [slate.greyb.com]

- 4. Page loading... [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 6636-22-2 [chemicalbook.com]

- 9. N-Acetyl-L-tyrosine(537-55-3) 1H NMR spectrum [chemicalbook.com]

- 10. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N-Acetyl-L-tyrosine(537-55-3) IR Spectrum [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. N-Acetyl-L-tyrosine(537-55-3) MS [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

O-Acetyl-L-Tyrosine chemical properties and structure

An In-Depth Technical Guide to O-Acetyl-L-Tyrosine: Structure, Synthesis, and Applications

Abstract

This compound is a derivative of the amino acid L-tyrosine characterized by the acetylation of the phenolic hydroxyl group. This modification imparts unique chemical properties that distinguish it from its parent compound and its more common isomer, N-Acetyl-L-Tyrosine (NALT). This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its core chemical properties and structure, outline a classic and chemoselective synthesis protocol, detail methods for its analytical characterization, and explore its primary applications in peptide synthesis and as a potential prodrug.

Introduction: Defining this compound

L-Tyrosine is a critical amino acid, serving as a precursor to vital catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin. However, its utility in certain applications is limited by factors such as solubility and the reactivity of its phenolic hydroxyl group. Chemical modification is a proven strategy to overcome these limitations.

This compound (CAS: 6636-22-2) is the specific isomer where an acetyl group is attached via an ester linkage to the phenolic oxygen atom of the L-tyrosine side chain. It is fundamentally different from N-Acetyl-L-Tyrosine (NALT), where the acetyl group is attached to the α-amino group. This structural distinction governs its chemical behavior, stability, and applications. While NALT is widely known for its enhanced solubility and use in nutritional supplements, this compound is a more specialized reagent, primarily valued in synthetic chemistry and pharmaceutical research.[1]

This document serves as a senior application scientist's guide to the core technical aspects of this compound, emphasizing the causality behind its synthesis and the validation inherent in its analysis.

Chemical Structure and Physicochemical Properties

The addition of an acetyl group to the phenolic hydroxyl function alters the electronic and steric properties of the tyrosine side chain, influencing its polarity, solubility, and reactivity.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | References |

| IUPAC Name | (2S)-3-(4-acetyloxyphenyl)-2-aminopropanoic acid | |

| Synonyms | L-Tyr(Ac)-OH, (S)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid | [1] |

| CAS Number | 6636-22-2 | [1] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.22 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 197-204 °C | [1] |

| Optical Rotation | [α]²⁰/D = -19 ± 2.5° (c=1 in 80% Acetic Acid) | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | 2-8 °C, protected from moisture | [1] |

Synthesis and Purification

The primary challenge in synthesizing this compound is achieving chemoselectivity. The L-tyrosine molecule possesses two nucleophilic sites: the α-amino group and the phenolic hydroxyl group. Under standard alkaline or neutral acetylation conditions, the more nucleophilic amino group reacts preferentially, yielding N-Acetyl-L-Tyrosine or the N,O-diacetylated product.

Principle of Chemoselective O-Acetylation

To achieve selective O-acetylation, the reactivity of the α-amino group must be suppressed. The most effective strategy is to perform the reaction under strongly acidic conditions. The acid protonates the amino group to form an ammonium salt (-NH₃⁺). This positively charged group is no longer nucleophilic and will not react with electrophilic acetylating agents like acetyl chloride. The phenolic hydroxyl group, being less basic, remains largely unprotonated and is thus available for acylation.[2][3]

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is based on the classic, validated method reported by Bretschneider and Biemann in 1950, which provides a reliable route to the target compound.[2][3]

Materials:

-

L-Tyrosine

-

Glacial Acetic Acid

-

Acetyl Chloride

-

Anhydrous Hydrogen Chloride (HCl) gas

-

Methanol (Anhydrous)

-

Diethyl Ether (Anhydrous)

-

Ice-salt bath

Procedure:

-

Preparation of Acidic Medium: Prepare a saturated solution of anhydrous HCl gas in glacial acetic acid in a flask equipped with a gas inlet tube and magnetic stirrer, cooled in an ice bath.

-

Dissolution: Suspend L-Tyrosine in the cold HCl-saturated glacial acetic acid. Stir until a homogenous suspension is formed. The amino group will be protonated to L-Tyrosine hydrochloride.

-

Acetylation: Cool the mixture in an ice-salt bath to below 0°C. Add acetyl chloride dropwise to the stirred suspension. The reaction is exothermic and the temperature should be carefully controlled.

-

Reaction Completion: Continue stirring the reaction mixture in the cold bath for several hours until the reaction is complete (completion can be monitored by Thin Layer Chromatography).

-

Product Precipitation: Upon completion, the O-acetylated product, as its hydrochloride salt, will precipitate from the cold reaction mixture.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold anhydrous diethyl ether to remove excess acetic acid and acetyl chloride. The resulting this compound hydrochloride can be further purified by recrystallization from a mixture of anhydrous methanol and diethyl ether.[3]

Caption: Workflow for the chemoselective synthesis of this compound HCl.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (approx. 260-274 nm, due to the aromatic chromophore) is the standard method for assessing purity. A purity of ≥98% is the accepted standard for research-grade material.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the acetyl group as a sharp singlet around δ 2.3 ppm. The aromatic protons will show a characteristic AA'BB' splitting pattern, and their chemical shifts will be slightly altered compared to L-tyrosine due to the electronic effect of the ester group.

-

¹³C NMR: The ester carbonyl carbon will appear around δ 169-170 ppm, distinct from the carboxylic acid carbonyl (δ > 175 ppm). The acetyl methyl carbon signal will be present around δ 21 ppm. Experimental ¹³C NMR data for O-Acetyl-Tyrosine is available for reference.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides a definitive fingerprint. Key expected absorbances include:

-

~1760 cm⁻¹: A strong C=O stretching band characteristic of a phenolic ester. This is a crucial peak distinguishing it from NALT, which shows an amide C=O band at a lower wavenumber (~1650 cm⁻¹).

-

~3000-2500 cm⁻¹ (broad) and ~1600 cm⁻¹: Bands associated with the amino acid moiety as a hydrochloride salt (NH₃⁺ stretching and bending).

-

~1200 cm⁻¹: A strong C-O stretching band for the acetyl ester linkage.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the protonated molecular ion [M+H]⁺ at m/z 224.09. The fragmentation pattern will be distinct from NALT. This compound is expected to readily lose ketene (CH₂=C=O, 42 Da) from the parent ion to yield a fragment corresponding to the L-tyrosine ion at m/z 182.08, a pathway less favorable for NALT.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in specific scientific contexts.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the reactive side chains of amino acids must be protected to prevent unwanted side reactions during peptide chain elongation. The phenolic hydroxyl of tyrosine is moderately reactive and requires protection in many synthetic strategies.

The O-acetyl group serves as an effective protecting group. It is stable to the acidic conditions used for the removal of N-terminal Boc protecting groups but can be removed under mild basic conditions (e.g., dilute hydrazine or ammonium hydroxide) that do not cleave the peptide from the resin. Commercially, derivatives like Boc-L-Tyr(Ac)-OH are used as building blocks for introducing a protected tyrosine residue into a peptide sequence.[4]

Caption: Use of O-acetylated tyrosine as a building block in peptide synthesis.

Prodrug Development

A prodrug is an inactive compound that is converted into an active drug in the body. This compound is explored as a potential prodrug of L-tyrosine.[1] The rationale is twofold:

-

Enhanced Solubility: The ester linkage can improve the solubility of the parent amino acid in certain formulations.[1]

-

Metabolic Conversion: It is hypothesized that esterase enzymes in the body can hydrolyze the O-acetyl group, releasing L-tyrosine at the target site or systemically.[1] This could potentially increase the bioavailability of L-tyrosine compared to direct administration.

While this is a promising area of research, the efficiency of this in-vivo conversion relative to other prodrug strategies remains a subject of investigation.[5]

Other Research Applications

This compound is also used in biochemical and pharmaceutical research as a starting material for more complex molecules and has been investigated for potential anti-tumor properties.[6] Its ability to deliver L-tyrosine makes it a compound of interest for studying neurotransmitter synthesis and neurological pathways.[1]

Storage and Safety

Storage: this compound should be stored in a cool, dry place, typically between 2-8°C.[1] The container should be tightly sealed to protect the compound from moisture, which can cause hydrolysis of the ester linkage.

Safety: As with any laboratory chemical, standard safety precautions should be observed. This includes working in a well-ventilated area, preferably a fume hood, and using appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of the powder and direct contact with skin and eyes.

Conclusion

This compound is a distinct and valuable derivative of L-tyrosine. Its synthesis via chemoselective O-acetylation under acidic conditions highlights a fundamental principle of protecting group chemistry. While not as widely known as its N-acetylated isomer, its utility as a protected building block in peptide synthesis is well-established, and its potential as a prodrug presents an active area of research. For scientists in drug development and synthetic chemistry, a thorough understanding of its properties, synthesis, and analytical validation is crucial for its effective application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]

- 3. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 6636-22-2 [chemicalbook.com]

O-Acetyl-L-Tyrosine mechanism of action in neuronal cells

An In-Depth Technical Guide to the Mechanism of Action of Acetylated L-Tyrosine Prodrugs in Neuronal Cells

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for L-Tyrosine Prodrugs

The aromatic amino acid L-Tyrosine is a cornerstone of neuromodulation, serving as the direct metabolic precursor to the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[1][2][3] These signaling molecules are fundamental to a spectrum of cognitive processes, including executive function, working memory, motivation, and the physiological response to stress.[4] Consequently, ensuring adequate availability of L-Tyrosine in the central nervous system (CNS) is a critical strategy in neuroscience research and therapeutic development, particularly for conditions hypothesized to involve catecholamine depletion.

However, L-Tyrosine itself possesses relatively low water solubility, which can present challenges for formulation and consistent delivery. This has led to the development of modified prodrugs, with the primary goal of enhancing solubility and, theoretically, bioavailability. The most common of these is N-Acetyl-L-Tyrosine (NALT), where an acetyl group is attached to the nitrogen of the amino group.[5][6] The user's query specifies O-Acetyl-L-Tyrosine, where the acetyl group is attached to the phenolic hydroxyl group. While both are valid chemical modifications, the vast majority of published in vivo and mechanistic research has focused on NALT. This guide will therefore focus on the well-documented pathway and controversies of NALT as the archetypal acetylated tyrosine prodrug, with the understanding that the core metabolic requirement—conversion back to L-Tyrosine—is a shared, fundamental step for any such compound.

Section 1: The Central Mechanism - Hydrolysis to Bioactive L-Tyrosine

The foundational principle of any acetylated L-Tyrosine variant is that it functions as a prodrug. The acetylated molecule itself is not incorporated into the catecholamine synthesis pathway. It must first undergo deacetylation (hydrolysis) to yield free L-Tyrosine.[1][7]

This conversion is a critical, and contentious, step in its mechanism of action. In the case of NALT, this process is understood to occur primarily in the kidneys and liver following absorption from the gastrointestinal tract.[8] The efficiency of this enzymatic conversion is a significant rate-limiting factor that dictates the ultimate bioavailability of L-Tyrosine delivered to the systemic circulation and, subsequently, the brain.[5]

The central hypothesis is that by increasing the solubility of the parent compound, administration of an acetylated form will lead to higher plasma concentrations and more effective delivery of L-Tyrosine to the brain. However, as will be discussed, the efficiency of deacetylation appears to be a major bottleneck, challenging this hypothesis.

Section 2: Catecholamine Synthesis Pathway in Neuronal Cells

Once L-Tyrosine is liberated from its acetylated carrier and successfully transported across the blood-brain barrier via the large neutral amino acid (LNAA) transporter, it becomes a substrate for the catecholamine synthesis pathway within presynaptic neuronal terminals.[9]

The synthesis proceeds as follows:

-

Rate-Limiting Hydroxylation : L-Tyrosine is converted to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme Tyrosine Hydroxylase (TH) . This is the primary rate-limiting step in the entire cascade.[10][11] The activity of TH is tightly regulated by several factors, including feedback inhibition by catecholamines and phosphorylation by various protein kinases.[10]

-

Decarboxylation to Dopamine : L-DOPA is rapidly converted to dopamine by the enzyme Aromatic L-Amino Acid Decarboxylase (AADC).[7]

-

Conversion to Norepinephrine : In noradrenergic neurons, dopamine is then transported into synaptic vesicles where it is converted to norepinephrine by the enzyme Dopamine β-hydroxylase.[2][7]

This metabolic cascade underscores the critical importance of maintaining a sufficient intraneuronal pool of L-Tyrosine, as its concentration can influence the rate of TH activity and subsequent neurotransmitter production, especially during periods of high neuronal firing and demand.[12][13]

Section 3: The Bioavailability Controversy: A Critical Analysis

The primary justification for using acetylated L-Tyrosine is to overcome the solubility limitations of its parent compound. While NALT is significantly more water-soluble than L-Tyrosine, this chemical advantage does not straightforwardly translate to superior biological availability in the brain.[5] The scientific literature presents a critical discrepancy between theoretical benefits and observed in vivo efficacy.

-

The Hypothesis : Increased water solubility should lead to more efficient absorption and higher plasma concentrations, thereby creating a greater concentration gradient to drive transport across the blood-brain barrier.[3][11]

-

The Evidence : Contrary to the hypothesis, multiple studies have demonstrated that L-Tyrosine supplementation is more effective at increasing plasma and brain tyrosine levels than NALT. A significant portion of administered NALT is excreted in the urine unchanged, indicating inefficient deacetylation.[5][6]

The table below summarizes findings from comparative studies.

| Compound Administered | Route | Plasma L-Tyrosine Increase | Brain L-Tyrosine Increase | Key Finding | Source(s) |

| L-Tyrosine | Oral | 130-276% | Superior to NALT | Highly effective at increasing systemic and brain tyrosine levels. | [5][6] |

| N-Acetyl-L-Tyrosine (NALT) | Oral / IV | 0-25% (IV) | Least effective of tested prodrugs | Inefficient conversion to L-Tyrosine leads to poor bioavailability. A large portion is excreted unchanged. | [5] |

| O-Phospho-L-Tyrosine | IP / Oral | Substantial | More effective than NALT | Behaves as an effective tyrosine prodrug after hydrolysis by phosphatases. |

Expert Insight: The discrepancy highlights a crucial principle in drug development: a prodrug's success is contingent not only on its stability and solubility but also on the rate and extent of its conversion to the active molecule in the target tissue. The evidence strongly suggests that the deacetylation of NALT is the primary bottleneck, making L-Tyrosine itself a more reliable agent for elevating central tyrosine levels. While direct comparative data for this compound is scarce, it would face the same metabolic hurdle of requiring efficient hydrolysis to become active.

Section 4: Experimental Validation: Protocols and Methodologies

To validate the mechanistic claims for a tyrosine prodrug, a series of well-controlled experiments are required. The primary objective is to quantify the conversion of the prodrug to L-Tyrosine and measure the downstream effects on catecholamine neurotransmitter levels in the brain.

Core Experimental Workflow

The logical flow of an in vivo study would involve administering the compound and then measuring neurotransmitter levels in a specific brain region of interest (e.g., the prefrontal cortex or striatum) using microdialysis.

Detailed Protocol: Quantifying Dopamine in Rat Prefrontal Cortex via Microdialysis and HPLC-ED

This protocol provides a self-validating system to measure the direct neurochemical consequence of administering a tyrosine prodrug.

1. Materials and Reagents:

-

Microdialysis Probes: 4mm membrane length, 20 kDa molecular weight cutoff.

-

Artificial Cerebrospinal Fluid (aCSF): Sterile, pH 7.4.

-

HPLC System: Isocratic pump, autosampler with cooling, electrochemical detector (ED) with a glassy carbon working electrode.

-

Analytical Column: C18 reverse-phase column.

-

Mobile Phase: Phosphate buffer with methanol, EDTA, and an ion-pairing agent (e.g., sodium dodecyl sulfate), pH adjusted.

-

Standards: Dopamine, Norepinephrine, L-Tyrosine, internal standard (e.g., 3,4-dihydroxybenzylamine).

-

Test Compounds: this compound, L-Tyrosine, vehicle control (saline).

2. Surgical Procedure (Aseptic Technique):

-

Anesthetize the rat (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula targeted at the medial prefrontal cortex.

-

Secure the cannula assembly with dental acrylic.

-

Allow the animal to recover for 5-7 days. The recovery period is critical for the blood-brain barrier to reform and inflammation to subside, ensuring measurements reflect physiological conditions.

3. Microdialysis Experiment:

-

Gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1.0 µL/min).

-

Allow a 90-120 minute equilibration period.

-

Baseline Collection: Collect 4-6 dialysate samples into vials containing antioxidant (e.g., perchloric acid) at 20-minute intervals. This establishes a stable baseline for each animal, which serves as its own control.

-

Compound Administration: Administer the test compound (this compound, L-Tyrosine, or vehicle) via intraperitoneal (IP) injection.

-

Post-Administration Collection: Continue collecting dialysate samples at 20-minute intervals for at least 3-4 hours.

4. HPLC-ED Analysis:

-

Prepare a standard curve by making serial dilutions of the neurotransmitter standards. This is essential for absolute quantification.

-

Inject a fixed volume (e.g., 20 µL) of each dialysate sample and standard onto the HPLC system.

-

The electrochemical detector is set to an oxidizing potential that is optimal for the catecholamines. As dopamine and norepinephrine elute from the column and pass over the electrode, they are oxidized, generating an electrical current proportional to their concentration.

-

Identify and quantify the peaks corresponding to dopamine and norepinephrine by comparing their retention times and signal responses to the known standards.

5. Data Interpretation:

-

Calculate the concentration of each neurotransmitter in the dialysate samples.

-

Express the post-administration concentrations as a percentage change from the average baseline concentration for each animal.

-

A successful prodrug should produce a time-dependent increase in extracellular dopamine and/or norepinephrine levels that is significantly greater than the vehicle control. Comparing the magnitude and time course of this effect to an equimolar dose of L-Tyrosine provides a direct measure of relative efficacy.

References

- 1. What is N-acetyl-L-tyrosine used for? [synapse.patsnap.com]

- 2. nootropicsexpert.com [nootropicsexpert.com]

- 3. mindlabpro.com [mindlabpro.com]

- 4. prbreaker.com [prbreaker.com]

- 5. focuspouches.com [focuspouches.com]

- 6. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. ingredients-lonier.com [ingredients-lonier.com]

- 11. supplementfactoryuk.com [supplementfactoryuk.com]

- 12. prbreaker.com [prbreaker.com]

- 13. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical pathways involving O-Acetyl-L-Tyrosine

An In-Depth Technical Guide to the Biochemical Pathways and Applications of O-Acetyl-L-Tyrosine

Authored by a Senior Application Scientist

Abstract

This compound is a synthetic derivative of the non-essential amino acid L-Tyrosine. While its isomer, N-Acetyl-L-Tyrosine (NALT), has been more extensively studied as a nutritional supplement, this compound holds distinct significance in the realms of synthetic chemistry and pharmaceutical development. This technical guide provides a comprehensive analysis of this compound, distinguishing it from its N-acetylated counterpart. We will explore its synthesis, physicochemical properties, and its primary biochemical fate as a prodrug that hydrolyzes to L-Tyrosine. The subsequent entry of this liberated L-Tyrosine into critical metabolic pathways—including the synthesis of catecholamine neurotransmitters, thyroid hormones, and melanin—is detailed. Furthermore, this guide elucidates its applications as a protected amino acid in peptide synthesis and as a valuable tool for researchers in neurobiology and drug discovery. Detailed experimental protocols for its synthesis and analytical quantification are provided to support practical application in a research and development setting.

Introduction: Delineating this compound

In the study of amino acid derivatives, precision in nomenclature is paramount. This compound, where the acetyl group is ester-linked to the phenolic hydroxyl group, is structurally and functionally distinct from its more widely known isomer, N-Acetyl-L-Tyrosine (NALT), where the acetyl group is amide-linked to the α-amino group. This structural difference dictates their respective chemical stabilities, metabolic fates, and primary applications.

NALT was developed to enhance the poor water solubility of L-Tyrosine for applications in parenteral nutrition and as a nootropic supplement.[1] Its intended mechanism involves deacetylation in the body to release L-Tyrosine.[1] this compound, while also serving as a potential L-Tyrosine precursor, is more prominently utilized in synthetic organic chemistry, particularly as a building block in peptide synthesis where temporary protection of the tyrosine hydroxyl group is required.[2]

This guide focuses exclusively on this compound. We will examine its logical biochemical pathway following administration, which is its conversion to L-Tyrosine, and then explore the well-documented metabolic landscape that L-Tyrosine commands. The objective is to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's role as a synthetic tool and its potential as a prodrug.

Physicochemical Characteristics

The acetylation of the hydroxyl group modifies the physicochemical properties of the parent L-Tyrosine molecule. These properties are critical for its handling, formulation, and behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 6636-22-2 | [3][4] |

| Molecular Formula | C₁₁H₁₃NO₄ | [4][] |

| Molecular Weight | 223.23 g/mol | [4][] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 197-204 °C (decomposes) | [] |

| Solubility | Enhanced solubility compared to L-Tyrosine | [6] |

Synthesis of this compound: A Protocol

The selective synthesis of this compound requires a strategic approach to prevent acetylation at the more nucleophilic amino group. A common strategy involves the temporary protection of the amino group, followed by acetylation of the hydroxyl group and subsequent deprotection.

Causality in Experimental Design:

-

Amino Group Protection: The α-amino group is more nucleophilic than the phenolic hydroxyl group. Therefore, direct acetylation with agents like acetic anhydride would primarily yield N-Acetyl-L-Tyrosine or the di-substituted product.[7] To achieve selective O-acetylation, the amino group must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions required for acetylation and its facile removal under acidic conditions.

-

Acetylation: With the amino group protected, the phenolic hydroxyl can be acetylated using a standard acetylating agent like acetic anhydride in the presence of a base catalyst.

-

Deprotection: The final step involves the selective removal of the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, which leaves the O-acetyl ester bond intact.

Detailed Synthesis Protocol:

-

Step 1: Protection of L-Tyrosine (Synthesis of Boc-L-Tyrosine)

-

Suspend L-Tyrosine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Cool the mixture to 0°C in an ice bath.

-

Add sodium hydroxide (NaOH, 2.5 equivalents) and stir until the L-Tyrosine dissolves.

-

Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) dissolved in dioxane.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2-3 with cold 1M hydrochloric acid (HCl).

-

Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-Tyrosine.

-

-

Step 2: O-Acetylation (Synthesis of Boc-O-Acetyl-L-Tyrosine)

-

Dissolve Boc-L-Tyrosine (1 equivalent) in pyridine.

-

Cool the solution to 0°C.

-

Add acetic anhydride (1.5 equivalents) dropwise.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Quench the reaction by adding cold water.

-

Extract the product with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield Boc-O-Acetyl-L-Tyrosine.[2]

-

-

Step 3: Deprotection (Synthesis of this compound)

-

Dissolve the Boc-O-Acetyl-L-Tyrosine from the previous step in a minimal amount of dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., a 1:1 DCM:TFA solution).

-

Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the product.

-

Filter the solid, wash with cold ether, and dry under vacuum to obtain this compound as a salt. Further purification can be achieved by recrystallization.

-

Caption: Workflow for the chemical synthesis of this compound.

Biochemical Pathways: A Prodrug's Journey

There are no known endogenous metabolic pathways that synthesize or utilize this compound directly. Therefore, its biochemical relevance is understood in the context of it being an exogenous compound, or xenobiotic. Its most logical and primary metabolic fate is to act as a prodrug, being hydrolyzed by ubiquitous esterase enzymes to yield L-Tyrosine and acetic acid.

Caption: Hydrolysis of this compound to L-Tyrosine.

Once de-acetylated, the liberated L-Tyrosine enters the body's endogenous pool and becomes available for numerous critical biochemical pathways.

The Central Role of L-Tyrosine

L-Tyrosine is a cornerstone precursor for a host of vital molecules, and its availability can be the rate-limiting step for their synthesis.[8]

-

Catecholamine Neurotransmitter Synthesis: In the brain and adrenal glands, L-Tyrosine is the starting material for the synthesis of dopamine, norepinephrine, and epinephrine.[9] This pathway is fundamental for mood regulation, cognitive function, and the "fight-or-flight" stress response.[10][11]

-

L-Tyrosine → L-DOPA (catalyzed by Tyrosine Hydroxylase - the rate-limiting step)

-

L-DOPA → Dopamine (catalyzed by DOPA Decarboxylase)

-

Dopamine → Norepinephrine (catalyzed by Dopamine β-Hydroxylase)

-

Norepinephrine → Epinephrine (catalyzed by PNMT)[12]

-

-

Thyroid Hormone Synthesis: In the thyroid gland, tyrosine residues within the protein thyroglobulin are iodinated and coupled to form thyroxine (T4) and triiodothyronine (T3), the primary hormones that regulate metabolism.[9]

-

Melanin Pigment Synthesis: In melanocytes, the enzyme tyrosinase initiates the conversion of L-Tyrosine to dopaquinone, a precursor for the synthesis of eumelanin (black-brown pigment) and pheomelanin (red-yellow pigment).[9][13]

-

Protein Synthesis: As one of the 20 proteinogenic amino acids, L-Tyrosine is incorporated into proteins and peptides throughout the body.[8]

-

Energy Production: L-Tyrosine is a glucogenic and ketogenic amino acid. It can be catabolized through a series of enzymatic steps to yield fumarate (which enters the citric acid cycle) and acetoacetate (a ketone body).[9][12]

Caption: Metabolic fates of L-Tyrosine derived from this compound.

Applications in Research and Drug Development

A. Protected Building Block in Peptide Synthesis

The primary and most established application of this compound derivatives is in Solid-Phase Peptide Synthesis (SPPS). The phenolic hydroxyl group of tyrosine can undergo unwanted side reactions during peptide coupling steps. The O-acetyl group serves as a labile protecting group that prevents these side reactions.

Causality: The acetyl group is stable to the reagents used for peptide bond formation (e.g., carbodiimides) and to the mild acid used for the removal of N-terminal protecting groups like Fmoc. It can then be cleanly removed during the final global deprotection and cleavage of the peptide from the resin, typically using a strong acid cocktail. This makes derivatives like Boc-O-Acetyl-L-Tyrosine valuable reagents.[2]

Caption: Use of protected tyrosine in Solid-Phase Peptide Synthesis (SPPS).

B. Pharmaceutical and Neurobiological Research

As a tyrosine prodrug, this compound is a useful tool for researchers studying the effects of increasing systemic and cerebral tyrosine levels. It can be used in formulations to investigate its impact on neurotransmitter synthesis, cognitive function under stress, and mood enhancement.[6] Its use allows for the controlled delivery of L-Tyrosine, potentially offering different pharmacokinetic profiles compared to direct L-Tyrosine or NALT administration, although comparative studies are lacking.[6][14]

Analytical Methodologies: HPLC Quantification

To study the pharmacokinetics of this compound and its conversion to L-Tyrosine, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable technique for this purpose.

Self-Validating Protocol: Rationale

This protocol is designed for the simultaneous quantification of the prodrug (this compound) and its active metabolite (L-Tyrosine) in a plasma matrix.

-

Protein Precipitation: Plasma proteins interfere with HPLC analysis and must be removed. Acetonitrile is an effective agent for precipitating proteins while keeping the analytes in solution.

-

Reversed-Phase Chromatography: A C18 column is used, which separates compounds based on their hydrophobicity. This compound, being more lipophilic due to the acetyl group, will have a longer retention time than the more polar L-Tyrosine.

-

UV Detection: The phenolic ring in both molecules provides a chromophore that absorbs UV light, allowing for sensitive detection around 274 nm.[1]

Detailed HPLC Protocol:

-

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., N-Acetyl-L-Tryptophan).

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the HPLC mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions

-

The following table outlines the parameters for chromatographic separation.

-

| Parameter | Value | Rationale |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating small molecules of moderate polarity. |

| Mobile Phase | Isocratic: 90% 20mM Potassium Phosphate (pH 3.0), 10% Acetonitrile | Provides good peak shape and resolution for amino acids. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Injection Vol. | 20 µL | Standard volume for analytical runs. |

| Detection | UV at 274 nm | Wavelength for optimal absorbance of the tyrosine chromophore.[1] |

Conclusion and Future Directions

This compound is a valuable synthetic derivative of L-Tyrosine with distinct applications from its N-acetyl isomer. Its primary role in biochemical and pharmaceutical contexts is that of a prodrug, which is efficiently converted to L-Tyrosine by endogenous esterases. Once formed, L-Tyrosine participates in a wide array of critical metabolic pathways, underscoring the potential of this compound as a delivery vehicle in therapeutic and research settings. Its established use in peptide synthesis highlights its utility as a chemically protected building block.

Future research should focus on rigorous pharmacokinetic and pharmacodynamic studies comparing this compound directly with L-Tyrosine and NALT. Such investigations are necessary to determine if its theoretical advantages in solubility or stability translate to improved bioavailability and efficacy for cognitive enhancement or other therapeutic applications. Elucidating the specific esterases responsible for its hydrolysis could also open avenues for designing targeted drug delivery systems.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 6636-22-2 [chemicalbook.com]

- 4. This compound - CAS - 6636-22-2 | Axios Research [axios-research.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. examine.com [examine.com]

- 9. Tyrosine - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 11. caringsunshine.com [caringsunshine.com]

- 12. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. caringsunshine.com [caringsunshine.com]

O-Acetyl-L-Tyrosine as a precursor to neurotransmitters.

An In-depth Technical Guide to O-Acetyl-L-Tyrosine as a Catecholamine Precursor

Abstract

The catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—are fundamental to cognitive function, mood regulation, and the physiological stress response. Their synthesis is rate-limited by the availability of the precursor amino acid, L-tyrosine, and the activity of the enzyme tyrosine hydroxylase. While direct supplementation with L-tyrosine can augment catecholamine synthesis, its clinical and research applications are hampered by poor solubility and limited blood-brain barrier (BBB) transport. This guide provides a detailed technical overview of this compound, a synthetic ester prodrug of L-tyrosine, designed to overcome these limitations. We will explore its pharmacokinetic advantages, metabolic conversion pathway, and provide a validated experimental workflow for its evaluation, intended for researchers, neuropharmacologists, and drug development professionals.

The Rationale for Tyrosine Prodrugs

L-tyrosine is a large neutral amino acid that competes with other amino acids, such as tryptophan and branched-chain amino acids, for transport across the BBB via the Large Neutral Amino Acid (LNAA) transporter system. This competitive inhibition can limit the increase in brain tyrosine levels following peripheral administration. Furthermore, L-tyrosine exhibits poor aqueous solubility (~0.45 g/L at 25°C), complicating the formulation of parenteral solutions for research and clinical use.

To enhance bioavailability and central nervous system (CNS) delivery, various prodrugs have been developed. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug. The strategic advantage of a prodrug like this compound lies in modifying the physicochemical properties of L-tyrosine to improve solubility and membrane permeability, while ensuring efficient enzymatic conversion back to the parent amino acid post-absorption.

This compound: A Chemically Engineered Solution

This compound is an ester derivative of L-tyrosine where an acetyl group is attached to the phenolic hydroxyl group. This modification significantly increases its water solubility compared to both L-tyrosine and its more commonly known isomer, N-Acetyl-L-Tyrosine (NALT). Unlike NALT, which is poorly deacetylated in the body and has questionable bioavailability, this compound is designed for rapid cleavage by esterase enzymes present in the plasma and tissues, efficiently releasing L-tyrosine.

Comparative Physicochemical Properties

| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility (g/L) | Key Characteristic |

| L-Tyrosine | 181.19 | ~0.45 at 25°C | Poor solubility; subject to transport competition. |

| N-Acetyl-L-Tyrosine (NALT) | 223.23 | ~60 at 25°C | Improved solubility but poor in-vivo deacetylation and low bioavailability to the brain. |

| This compound | 223.23 | >100 at 25°C | High solubility; designed for rapid enzymatic deacetylation to yield L-tyrosine. |

Pharmacokinetics and Metabolic Conversion Pathway

The primary goal of administering this compound is to elevate systemic and CNS levels of L-tyrosine. The metabolic journey involves two critical steps: deacetylation and subsequent enzymatic conversion to catecholamines.

-

Absorption and Deacetylation: Following administration, this compound is absorbed and rapidly hydrolyzed by non-specific esterase enzymes in the blood, liver, and other tissues to yield L-tyrosine and acetate. This rapid conversion ensures that the molecule reaching the BBB is the intended parent amino acid, L-tyrosine.

-

Catecholamine Synthesis: The liberated L-tyrosine is then transported into catecholaminergic neurons. Inside the neuron, it undergoes a series of enzymatic reactions, which are foundational to neurochemistry.

The following diagram illustrates the complete metabolic cascade from the administered prodrug to the final neurotransmitter, epinephrine.

Caption: Metabolic pathway from this compound to Epinephrine.

Experimental Validation Protocol: Quantifying Neurotransmitter Levels via HPLC-ECD

To validate the efficacy of this compound as a neurotransmitter precursor, a robust and sensitive analytical method is required. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for quantifying catecholamines and their metabolites in biological tissues due to its exceptional sensitivity and selectivity.

This protocol outlines a preclinical study in a rodent model to measure changes in striatal dopamine levels following the administration of this compound.

Experimental Workflow Diagram

The overall experimental process can be visualized as follows:

Caption: Preclinical workflow for assessing this compound efficacy.

Step-by-Step Methodology

Objective: To quantify dopamine and its metabolites (DOPAC, HVA) in mouse striatum 60 minutes post-intraperitoneal (I.P.) injection of this compound.

Materials:

-

This compound

-

0.9% Saline (Vehicle)

-

Perchloric acid (0.1 M) with 0.05% EDTA

-

Mobile Phase: Sodium phosphate buffer, EDTA, octanesulfonic acid, and methanol, pH adjusted.

-

HPLC system with a C18 reverse-phase column and an electrochemical detector with a glassy carbon working electrode.

-

Tissue homogenizer

-

Refrigerated centrifuge

Procedure:

-

Animal Dosing:

-

Acclimate male C57BL/6 mice for 1 week.

-

Prepare a sterile solution of this compound in 0.9% saline at the desired concentration (e.g., 10 mg/mL).

-

Divide mice into two groups: Vehicle control and this compound treatment.

-

Administer the respective solutions via I.P. injection at a volume of 10 mL/kg.

-

-

Sample Collection:

-

At 60 minutes post-injection, euthanize mice via cervical dislocation.

-

Rapidly dissect the brain on an ice-cold plate and isolate the striatum from both hemispheres.

-

Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis. Causality Note: Rapid freezing is critical to halt enzymatic activity and prevent post-mortem degradation of neurotransmitters.

-

-

Tissue Homogenization:

-

Weigh the frozen striatal tissue.

-

Add 200 µL of ice-cold 0.1 M perchloric acid. This acid serves to precipitate proteins and stabilize the catecholamines.

-

Homogenize the tissue thoroughly using an ultrasonic probe or a mechanical homogenizer, keeping the sample on ice at all times.

-

-

Supernatant Preparation:

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the neurotransmitters.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter that could damage the HPLC column.

-

-

HPLC-ECD Analysis:

-

Standard Curve: Prepare a series of standards of known concentrations for dopamine, DOPAC, and HVA. Run these standards to generate a standard curve, which is essential for accurate quantification of the unknown samples.

-

System Setup: Equilibrate the HPLC system with the mobile phase. Set the electrochemical detector potential (e.g., +0.75 V), which is the optimal voltage to oxidize catecholamines for sensitive detection.

-

Injection: Inject 20 µL of the filtered supernatant onto the C18 column.

-

Data Acquisition: Record the chromatogram. The retention time will identify the compound (by comparing to standards), and the peak area will be proportional to its concentration.

-

-

Data Analysis:

-

Using the standard curve, convert the peak areas from the tissue samples into concentrations (e.g., ng of analyte per mg of tissue).

-

Perform statistical analysis (e.g., Student's t-test) to compare the neurotransmitter levels between the vehicle-treated and this compound-treated groups.

-

Conclusion and Future Perspectives

This compound represents a promising tool for neuroscience research and potentially for clinical applications where an acute increase in catecholamine synthesis is desired. Its superior solubility and efficient conversion to L-tyrosine make it a more reliable agent for elevating brain tyrosine levels than L-tyrosine itself or NALT. The provided HPLC-ECD protocol offers a validated framework for researchers to quantitatively assess its neurochemical effects.

Future research should focus on detailed pharmacokinetic profiling in larger animal models, investigating its efficacy in models of cognitive demand or neurological disorders, and exploring its potential for human use in both therapeutic and performance-enhancement contexts.

An In-depth Technical Guide on the In Vivo Deacetylation of O-Acetyl-L-Tyrosine

Foreword: Navigating the Unexplored Landscape of O-Acetyl-L-Tyrosine Metabolism

For researchers, scientists, and drug development professionals, the pursuit of enhancing the bioavailability of crucial amino acids is a perpetual frontier. L-Tyrosine, a precursor to vital catecholamine neurotransmitters, presents a classic challenge due to its limited water solubility. While N-Acetyl-L-Tyrosine (NALT) has been extensively investigated as a more soluble prodrug, its in vivo conversion to L-Tyrosine has proven to be inefficient.[1] This guide turns the scientific lens onto a less-explored analog, this compound, hypothesizing its potential as a viable L-Tyrosine prodrug. Due to the nascent stage of research on this specific molecule, this document adopts a hypothesis-driven framework. It synthesizes established principles of in vivo ester hydrolysis with proven analytical methodologies to provide a comprehensive roadmap for the investigation of this compound's metabolic fate. Every protocol and mechanistic claim is grounded in authoritative principles, providing a self-validating system for your research endeavors.

Introduction to this compound: A Prodrug Candidate

This compound is a derivative of L-Tyrosine where an acetyl group is attached to the hydroxyl group of the phenol ring. This modification is anticipated to increase the aqueous solubility of the parent amino acid, a desirable characteristic for pharmaceutical formulations. The core hypothesis is that this compound can act as a prodrug, undergoing in vivo deacetylation to release L-Tyrosine, which can then participate in its physiological roles, including neurotransmitter synthesis.[2]

The rationale for investigating this compound is built upon the lessons learned from its N-acetylated counterpart. While NALT boasts enhanced solubility, its amide bond is relatively stable in vivo, leading to significant urinary excretion of the unchanged compound.[1][3] In contrast, the ester bond in this compound is theoretically more susceptible to hydrolysis by the plethora of esterases present in the body, potentially leading to a more efficient release of L-Tyrosine.

Hypothesized In Vivo Deacetylation Pathways

The in vivo conversion of this compound to L-Tyrosine is likely mediated by esterases, a broad class of enzymes that catalyze the hydrolysis of esters.[4] The primary sites for this biotransformation are hypothesized to be the plasma and the liver.

Plasma-Mediated Deacetylation

Human plasma contains several enzymes with esterase activity that could potentially hydrolyze this compound upon intravenous administration or after absorption into the bloodstream.[5] These include:

-

Butyrylcholinesterase (BChE): A serine hydrolase with broad substrate specificity.

-

Paraoxonase 1 (PON1): An esterase primarily associated with HDL cholesterol.

-

Human Serum Albumin (HSA): The most abundant protein in plasma, exhibiting "pseudo-esterase" activity.[6][7][8] Specific tyrosine residues on albumin, such as Tyr-150 and Tyr-411, have been implicated in its catalytic activity towards esters like p-nitrophenyl acetate.[6][9]

Hepatic and Intestinal Deacetylation

Following oral administration and absorption, or systemic circulation, this compound would be exposed to carboxylesterases (CEs) that are highly expressed in the liver and small intestine.[4][10] The two major human carboxylesterases are hCE-1 and hCE-2. Based on substrate specificities:

-

hCE-1 typically hydrolyzes esters with a large acyl group and a small alcohol moiety.

-

hCE-2 prefers substrates with a small acyl group and a large alcohol moiety.[11][12]

Given that this compound possesses a small acetyl group and the larger L-Tyrosine molecule, it is a plausible substrate for hCE-2 .

References

- 1. benchchem.com [benchchem.com]

- 2. helixchrom.com [helixchrom.com]

- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 4. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Butyrylcholinesterase, paraoxonase, and albumin esterase, but not carboxylesterase, are present in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Serum Albumin: A Multifaced Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Esterase Activity of Serum Albumin Studied by 1H NMR Spectroscopy and Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability of O-Acetyl-L-Tyrosine in Aqueous Solutions

Abstract

O-Acetyl-L-Tyrosine, a derivative of the amino acid L-Tyrosine, is utilized in various formulations for its enhanced solubility and potential bioavailability. However, the stability of its O-acetyl ester linkage in aqueous environments is a critical parameter influencing its efficacy and shelf-life. This technical guide provides a comprehensive analysis of the factors governing the stability of this compound in aqueous solutions. It delves into the fundamental chemical degradation pathways, with a primary focus on hydrolysis. Furthermore, this guide outlines a systematic approach to conducting stability studies, including the development of stability-indicating analytical methods and protocols for forced degradation and kinetic analyses. The insights provided herein are essential for researchers, scientists, and drug development professionals involved in the formulation and characterization of this compound.

Introduction: The Significance of this compound and its Aqueous Stability

This compound is a synthetic derivative of L-Tyrosine, an amino acid precursor to vital neurotransmitters such as dopamine, norepinephrine, and epinephrine. The acetylation of the phenolic hydroxyl group of L-Tyrosine enhances its aqueous solubility, a desirable characteristic for parenteral and other liquid formulations.[1] Despite its advantages, the ester linkage in this compound is susceptible to hydrolysis, which can compromise the integrity and therapeutic efficacy of the final product. Understanding the kinetics and mechanisms of its degradation in aqueous solutions is paramount for developing stable formulations with predictable shelf-lives.

While extensive literature on the stability of N-Acetyl-L-Tyrosine exists[2][], specific data on this compound is less prevalent. Therefore, this guide will also draw upon established principles of ester hydrolysis, using compounds like acetylsalicylic acid (aspirin) as a well-documented analogue for the phenolic acetyl ester group.[4][5][6]

The Primary Degradation Pathway: Hydrolysis of the Ester Linkage

The principal route of degradation for this compound in aqueous solutions is the hydrolysis of the ester bond, yielding L-Tyrosine and acetic acid. This reaction can be catalyzed by hydronium ions (acid catalysis), hydroxide ions (base catalysis), or proceed uncatalyzed (neutral hydrolysis). The rate of hydrolysis is profoundly influenced by the pH of the solution.

A typical pH-rate profile for the hydrolysis of a phenolic ester, such as aspirin, exhibits a "U" or "V" shape, indicating that the compound is most stable at a specific acidic pH and degrades more rapidly in both highly acidic and, particularly, in alkaline conditions.[4][5][6] It is reasonable to hypothesize that this compound will exhibit a similar pH-dependent stability profile.

A Systematic Approach to Stability Assessment: Experimental Design

A thorough investigation into the stability of this compound requires a multi-faceted experimental approach, encompassing the development of a robust analytical method, forced degradation studies to identify potential degradation products, and kinetic studies to quantify the rate of degradation under various conditions.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this purpose.

Table 1: Proposed Starting Conditions for a Stability-Indicating HPLC Method

| Parameter | Recommended Setting | Rationale |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation of polar and non-polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | Provides a low pH to ensure the ionization state of the analytes and improve peak shape. |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile | The organic modifier to elute the analytes from the column. |

| Gradient Elution | A linear gradient from a low to a high percentage of Mobile Phase B | To ensure the elution of both the polar L-Tyrosine and the slightly less polar this compound with good resolution. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

| Detection Wavelength | Approximately 274 nm | The approximate UV absorbance maximum for the tyrosine chromophore. |

This method is a starting point and would require rigorous validation according to ICH guidelines.

Forced Degradation Studies: Unveiling the Degradation Profile

Forced degradation, or stress testing, is crucial for identifying the likely degradation products, establishing degradation pathways, and demonstrating the specificity of the analytical method.[7][8][9] These studies involve subjecting this compound to conditions more severe than those encountered during storage.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Parameters | Purpose |

| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60°C) | To investigate acid-catalyzed degradation. |

| Base Hydrolysis | 0.1 M NaOH at room temperature or slightly elevated temperature | To investigate base-catalyzed degradation, which is expected to be rapid. |

| Oxidation | 3% H₂O₂ at room temperature | To assess susceptibility to oxidative degradation. |

| Thermal Degradation | Dry heat (e.g., 80°C) and solution at elevated temperature (e.g., 60°C) | To evaluate the impact of temperature on stability. |

| Photostability | Exposure to a combination of visible and UV light as per ICH Q1B guidelines | To determine sensitivity to light. |

The goal of a forced degradation study is to achieve a target degradation of 5-20%.[7] This ensures that the degradation products are formed at a sufficient concentration for detection and that the degradation pathways are representative of those that might occur under normal storage conditions.

Figure 1: Workflow for a forced degradation study of this compound.

Kinetic Studies: Quantifying Stability

To determine the shelf-life and optimal storage conditions, it is essential to perform kinetic studies to measure the rate of degradation as a function of pH and temperature.

-

Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).

-

Accurately weigh and dissolve this compound in each buffer to a known concentration.

-

Incubate the solutions at a constant, elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Immediately quench the reaction if necessary (e.g., by neutralizing the sample or diluting it in the mobile phase and freezing).

-

Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of remaining this compound.

-

Plot the natural logarithm of the concentration of this compound versus time. For a first-order reaction, this will yield a straight line with a slope equal to the negative of the observed rate constant (-k_obs).

-

Plot log(k_obs) versus pH to generate the pH-rate profile.

Figure 2: A representative pH-rate profile for ester hydrolysis.

Formulation Strategies to Enhance Stability

Based on the anticipated stability profile, several strategies can be employed to enhance the stability of this compound in aqueous formulations:

-

pH Optimization: The formulation should be buffered at the pH of maximum stability, as determined from the pH-rate profile.

-

Temperature Control: Storage at lower temperatures will significantly reduce the rate of hydrolysis.

-

Lyophilization: For long-term storage, freeze-drying the product to remove water is an effective strategy. The lyophilized powder can then be reconstituted immediately before use.

-

Excipient Selection: Care should be taken to select excipients that do not catalyze the hydrolysis reaction.

Conclusion

The aqueous stability of this compound is a critical attribute that must be thoroughly characterized to ensure the quality, safety, and efficacy of formulations containing this compound. The primary degradation pathway is hydrolysis of the ester linkage, which is highly dependent on pH and temperature. A systematic approach involving the development of a stability-indicating HPLC method, comprehensive forced degradation studies, and detailed kinetic analysis is essential for understanding the degradation profile of this compound. The data generated from these studies will enable the rational design of stable aqueous formulations and the establishment of appropriate storage conditions and shelf-life.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

- 5. chemiagila.wordpress.com [chemiagila.wordpress.com]

- 6. sciforum.net [sciforum.net]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pharmoutsourcing.com [pharmoutsourcing.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Acetylated L-Tyrosine in Animal Models: A Technical Guide for Researchers

Introduction: Navigating the Nomenclature and the Premise of Acetylated Tyrosine

In the pursuit of enhancing the systemic delivery of L-tyrosine, a critical precursor to catecholamine neurotransmitters, various prodrug strategies have been explored. Among these, acetylated forms of L-tyrosine have garnered significant attention. It is crucial to clarify at the outset that while the prompt specifies "O-Acetyl-L-Tyrosine," the vast majority of scientific literature, particularly in the context of pharmacokinetics and supplementation, focuses on N-Acetyl-L-Tyrosine (NALT) . This compound, where the acetyl group is attached to the phenolic hydroxyl group, is a distinct chemical entity but is far less studied for its pharmacokinetic properties[1]. Therefore, this guide will focus on the pharmacokinetics of N-Acetyl-L-Tyrosine in animal models, as it represents the compound of primary interest to researchers in this field.

The fundamental premise behind the development of NALT was to overcome the poor water solubility of its parent amino acid, L-tyrosine[2]. The acetylation of the amino group significantly increases water solubility, which theoretically should lead to improved absorption and bioavailability, particularly for applications requiring aqueous formulations like parenteral nutrition[2][3]. This guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of NALT in common animal models, critically evaluates the contentious issue of its oral bioavailability, and offers detailed protocols for its investigation.

Metabolic Fate: The Journey from Prodrug to Neurotransmitter Precursor

The intended therapeutic action of NALT is predicated on its role as a prodrug that, upon administration, is converted to L-tyrosine[4][5]. This bioconversion is a critical step that dictates the overall efficacy of NALT.

The Deacetylation Pathway

The primary metabolic transformation that NALT undergoes is deacetylation, the enzymatic removal of the acetyl group to yield L-tyrosine and acetate. This process is primarily mediated by a class of enzymes known as acylases or amidohydrolases[4][6].

-

Key Enzyme: Research has identified Aminoacylase III (AA3) as a key enzyme responsible for the deacetylation of N-acetylated aromatic amino acids, including NALT[4][7].

-